molecular formula C7H3F2IO B1378396 3,5-Difluoro-4-iodobenzaldehyde CAS No. 357166-64-4

3,5-Difluoro-4-iodobenzaldehyde

Cat. No. B1378396
M. Wt: 268 g/mol
InChI Key: YPNPMPXTPBLXEB-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-iodobenzaldehyde is an aromatic benzaldehyde derivative . It has a molecular weight of 268 . The IUPAC name for this compound is 3,5-difluoro-4-iodobenzaldehyde .


Molecular Structure Analysis

The molecular formula of 3,5-Difluoro-4-iodobenzaldehyde is C7H3F2IO . This compound contains a benzene ring with iodine and aldehyde functional groups attached to it, along with two fluorine atoms .


Chemical Reactions Analysis

While specific chemical reactions involving 3,5-Difluoro-4-iodobenzaldehyde are not available, benzaldehyde derivatives are known to undergo a variety of reactions. They can participate in nucleophilic addition reactions, oxidation reactions, and more .


Physical And Chemical Properties Analysis

3,5-Difluoro-4-iodobenzaldehyde is a solid at room temperature . The storage temperature is between 2-8°C .

Scientific Research Applications

  • Specific Scientific Field: High Explosives
  • Summary of the Application: 3,5-Difluoro-4-iodobenzaldehyde has been used in the design of a new melt-cast explosive with high energy and low sensitivity . The casting carrier 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) and the high-energy component 2,4,6,8,10,12-hexanitrohexaazaisowurtzitane (CL-20) were combined to create this new explosive .
  • Methods of Application or Experimental Procedures: Molecular dynamics method was used to theoretically study the binding energy, cohesive energy density, radial distribution function, and mechanical properties of DFTNAN/CL-20 systems with different mass ratios . The safety performance of the optimized DFTNAN/CL-20 system was also tested experimentally .
  • Results or Outcomes: The system with a mass ratio of 40:60 had the highest binding energy and cohesive energy density, indicating the best stability . The safety of 40DFTNAN/60 CL-20 was improved on the friction sensitivity decreases by 60%, the impact sensitivity decreases by 8%, and the thermal sensitivity increases from 228.81 to 248.96 °C . The measured detonation velocity is 8260 m·s −1, which is 6.7% higher than that of traditional B explosive (40TNT/60RDX), demonstrating that 40DFTNAN/60CL-20 is a low-sensitive high-energy explosive .

Safety And Hazards

This compound is associated with certain hazards. It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used and adequate ventilation should be ensured .

properties

IUPAC Name

3,5-difluoro-4-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2IO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNPMPXTPBLXEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)I)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-4-iodobenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Li, Z Cai, W Zhang, D Holden, S Lin… - European journal of …, 2019 - Springer
Purpose Synaptic abnormalities have been implicated in a variety of neuropsychiatric disorders, including epilepsy, Alzheimer’s disease, and schizophrenia. Hence, PET imaging of the …
Number of citations: 38 link.springer.com

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